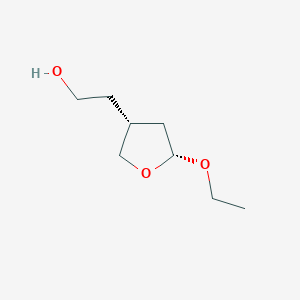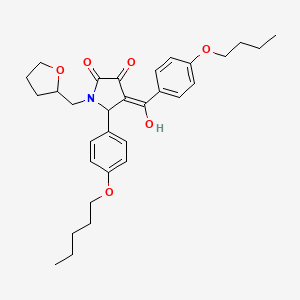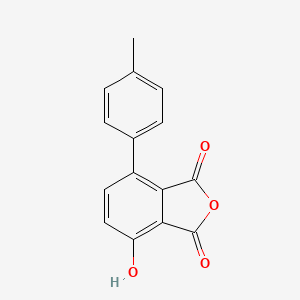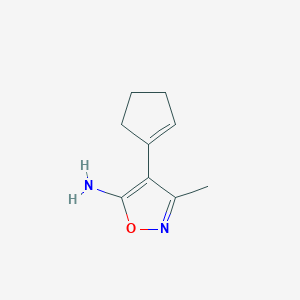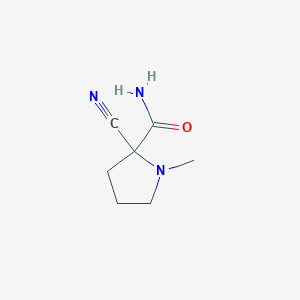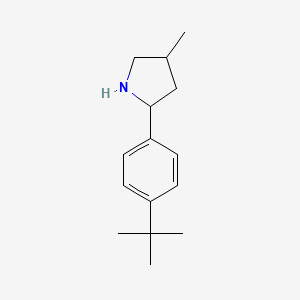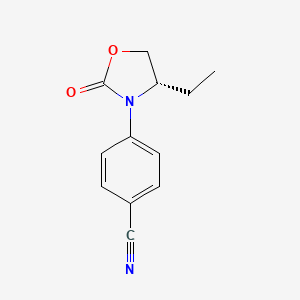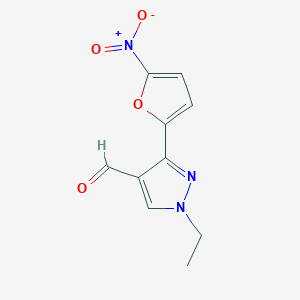
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a nitrofuran and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Nitration of Furan Derivatives: The nitrofuran moiety can be introduced by nitrating furan derivatives.
Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting appropriate hydrazines with 1,3-dicarbonyl compounds. In this case, the reaction of ethyl hydrazine with a suitable diketone can yield the desired pyrazole derivative.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal agent, particularly against drug-resistant strains of Candida albicans. Its unique structure allows it to inhibit fungal growth effectively.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts the morphology of fungal cells and facilitates the formation of reactive oxygen species, ultimately inhibiting fungal proliferation.
DNA Interaction: The nitrofuran moiety can interact with bacterial DNA, leading to cross-linking and inhibition of DNA replication.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other nitrofuran and pyrazole derivatives:
5-Nitrofuran-2-carbaldehyde: This compound shares the nitrofuran moiety but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
61619-62-3 |
|---|---|
Formule moléculaire |
C10H9N3O4 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O4/c1-2-12-5-7(6-14)10(11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3 |
Clé InChI |
BYUSXYRLBBXRQK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


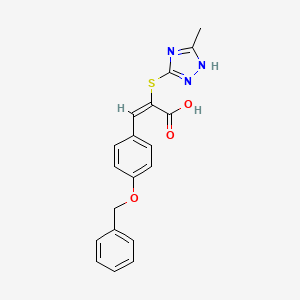
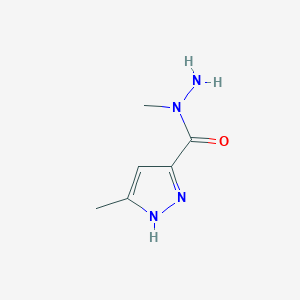

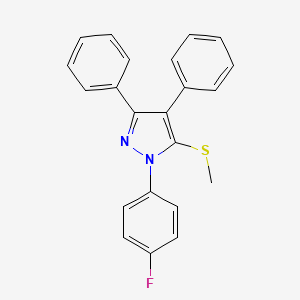
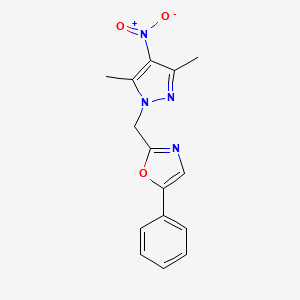
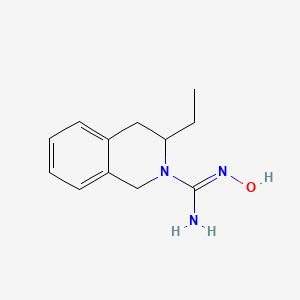
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
